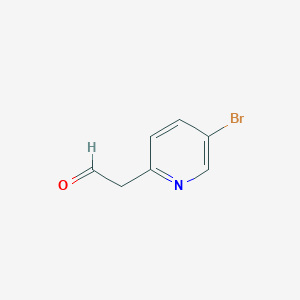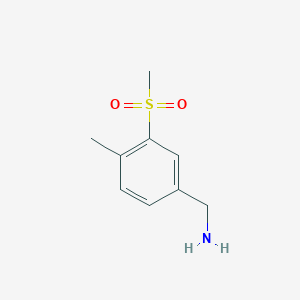
(4-Methyl-3-(methylsulfonyl)phenyl)methanamine
Vue d'ensemble
Description
(4-Methyl-3-(methylsulfonyl)phenyl)methanamine , also known by its chemical formula C₉H₁₃NO₂S , is a compound with intriguing properties. Its structure combines an aromatic phenyl ring with a methylsulfonyl group and an amino group. The presence of the methylsulfonyl moiety suggests potential reactivity and biological significance.
Synthesis Analysis
The synthesis of this compound involves several steps. One common route includes the following reactions:
Reductive Amination : Starting from an appropriate ketone (such as 4-methylacetophenone), the reductive amination process introduces the amino group. Sodium borohydride or sodium tetrahydroborate in methanol can reduce the ketone to form the corresponding amine.
Sulfonation : The methylsulfonyl group is introduced through sulfonation. This step typically involves reacting the amine intermediate with a sulfonyl chloride (e.g., methanesulfonyl chloride) under suitable conditions.
Isolation and Purification : After the sulfonation, purification techniques like recrystallization or column chromatography yield the final product.
Molecular Structure Analysis
The molecular structure of (4-Methyl-3-(methylsulfonyl)phenyl)methanamine reveals a central carbon atom bonded to the phenyl ring, the methylsulfonyl group, and the amino group. The arrangement of these functional groups influences its chemical behavior and reactivity.
Chemical Reactions Analysis
This compound can participate in various reactions:
Amidation : The amino group allows for amidation reactions, forming amides with carboxylic acids or acid chlorides.
Base-Catalyzed Hydrolysis : The methylsulfonyl group can undergo hydrolysis under basic conditions, leading to the release of methanesulfonic acid.
Redox Reactions : The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Physical And Chemical Properties Analysis
- Melting Point : The compound likely has a specific melting point, which can be experimentally determined.
- Solubility : It may exhibit solubility in polar solvents due to the amino group.
- Stability : Consider stability under different conditions (e.g., temperature, pH).
Safety And Hazards
- Toxicity : Assess the toxicity of this compound, especially considering the presence of the methylsulfonyl group.
- Handling Precautions : Proper protective equipment and handling procedures are essential.
Orientations Futures
Research avenues include:
- Biological Activity : Investigate potential pharmacological effects.
- Derivatives : Explore modifications to enhance desired properties.
- Industrial Applications : Assess its utility in organic synthesis or materials science.
Propriétés
IUPAC Name |
(4-methyl-3-methylsulfonylphenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7-3-4-8(6-10)5-9(7)13(2,11)12/h3-5H,6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGIUEVURYGDAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-3-(methylsulfonyl)phenyl)methanamine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-Azabicyclo[4.3.1]decane hydrochloride](/img/structure/B3217947.png)


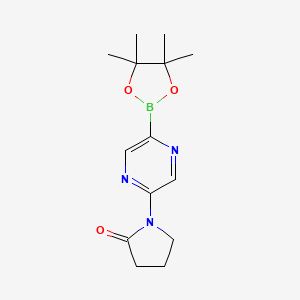
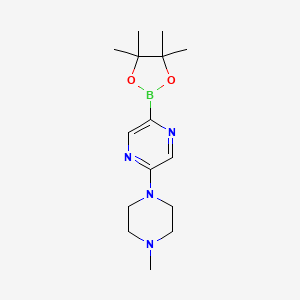
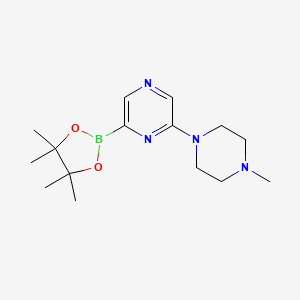
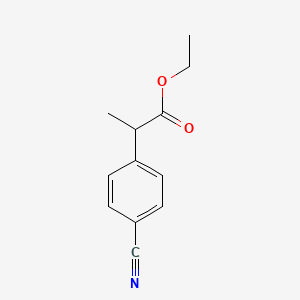


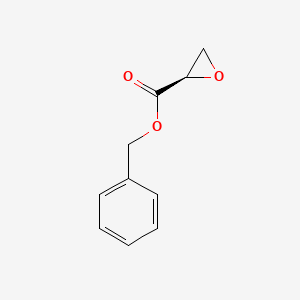
![1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-nitro-1-(phenylsulfonyl)-](/img/structure/B3218020.png)

